molecular formula C23H27ClN2O2 B041530 (1R,3S-)Solifenacin Hydrochloride CAS No. 180468-40-0

(1R,3S-)Solifenacin Hydrochloride

Número de catálogo: B041530
Número CAS: 180468-40-0
Peso molecular: 398.9 g/mol
Clave InChI: YAUBKMSXTZQZEB-HLUKFBSCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(3S)-1-Azabicyclo[222]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride is a complex organic compound with a unique structure that combines a bicyclic azabicyclooctane moiety with a phenyl-substituted isoquinoline carboxylate

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride typically involves multiple steps, including the formation of the azabicyclooctane core and the subsequent attachment of the isoquinoline carboxylate moiety. Common synthetic routes may involve:

    Formation of the Azabicyclooctane Core: This can be achieved through a series of cyclization reactions starting from simple amine precursors.

    Attachment of the Isoquinoline Carboxylate: This step often involves esterification or amidation reactions to link the isoquinoline derivative to the azabicyclooctane core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride is studied for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

  • [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

Uniqueness

The uniqueness of [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications.

Actividad Biológica

(1R,3S-)Solifenacin Hydrochloride, commonly known as Solifenacin, is an antimuscarinic agent primarily indicated for the treatment of overactive bladder (OAB). This article explores its biological activity, pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Overview of Solifenacin

Solifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a critical role in bladder contraction. By inhibiting this receptor, solifenacin reduces detrusor muscle overactivity, thereby alleviating symptoms associated with OAB, such as urgency, frequency, and urge incontinence .

Pharmacokinetics

  • Absorption : Solifenacin is well absorbed with a bioavailability of approximately 90%. Peak plasma concentrations are typically reached within 3 to 8 hours post-administration .
  • Distribution : It exhibits high plasma protein binding (98%) and a long elimination half-life ranging from 45 to 68 hours .
  • Metabolism : The drug undergoes extensive hepatic metabolism, primarily via CYP3A4, yielding several metabolites with varying pharmacological activity .

Phase III Trials

In four large-scale double-blind placebo-controlled trials involving over 2800 patients, solifenacin demonstrated significant efficacy in improving OAB symptoms. Key findings include:

  • Reduction in Urgency Episodes : Patients taking solifenacin experienced a mean reduction in urgency episodes of -2.9 (66.1%) for the 5 mg dose and -3.4 (70.0%) for the 10 mg dose compared to -2.0 (40.0%) in the placebo group .
  • Improvement in Quality of Life : The King's Health Questionnaire (KHQ) scores improved significantly across nine of ten domains for patients receiving solifenacin compared to placebo .
Parameter Placebo Solifenacin 5 mg Solifenacin 10 mg
Urgency Episodes-2.0-2.9-3.4
Volume VoidedIncreasedSignificant IncreaseSignificant Increase
KHQ Improvement DomainsBaselineSignificant ImprovementSignificant Improvement

Long-term Treatment Outcomes

A long-term open-label extension study showed that solifenacin maintained its efficacy over a period of up to one year. Approximately 91% of participants from initial studies continued into the extension phase, with an 81% completion rate. Improvements in key symptoms were sustained throughout the treatment duration .

Safety and Tolerability

The safety profile of solifenacin is generally favorable. Common adverse effects include dry mouth and constipation, which are typical for anticholinergic medications:

  • Discontinuation Rates : Only about 4.7% of patients discontinued treatment due to adverse events .
  • Patient Satisfaction : High levels of satisfaction were reported regarding both tolerability (85%) and efficacy (74%) among patients who completed the studies .

Neurogenic Detrusor Overactivity

A study focusing on patients with neurogenic detrusor overactivity (NDO) due to multiple sclerosis or spinal cord injury found that solifenacin significantly improved urodynamic parameters such as maximum cystometric capacity (MCC). The results indicated a notable enhancement in bladder function and quality of life compared to placebo .

Propiedades

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-HLUKFBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.